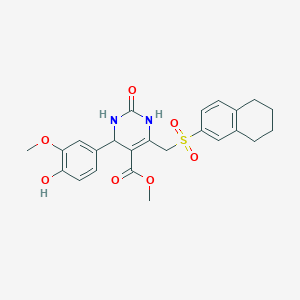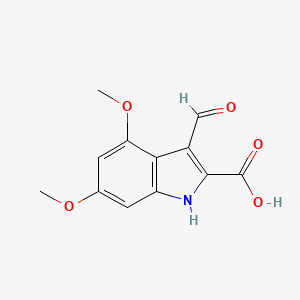
3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid” is a chemical compound with the empirical formula C12H11NO5 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO5/c1-17-6-3-8-10 (9 (4-6)18-2)7 (5-14)11 (13-8)12 (15)16/h3-5,13H,1-2H3, (H,15,16) . This code provides a detailed description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions :
- Jumina et al. (2009) investigated electrophilic substitutions of pyrroloindoles, including formylation using the Vilsmeier reagent. This study suggests the potential use of 3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic Acid in synthetic chemistry for creating various compounds (Jumina et al., 2009).
Acid-Base Reactions in Solid Forms :
- Chen et al. (2002) explored the acid-base reaction of different solid-state forms of indomethacin with ammonia gas, indicating potential applications in pharmaceutical synthesis and material science (Chen et al., 2002).
Molecular Dimerization :
- Yamada et al. (2010) demonstrated the enhancement of dimerization of carboxylic acid derivatives in the presence of optically active amidine dimers. This research points towards applications in molecular assembly and nanotechnology (Yamada et al., 2010).
Oxidation Chemistry and Electrochemistry :
- Goyal and Sangal (2005) investigated the oxidation chemistry of indole-2-carboxylic acid, which could provide insights into the electrochemical properties and potential applications of similar compounds in energy storage and conversion (Goyal & Sangal, 2005).
Catalysis and Synthesis :
- Yin et al. (2018) presented a strategy for the coupling of indoles with glyoxylic acid, highlighting potential applications in catalysis and organic synthesis (Yin et al., 2018).
Enzyme Induction and Biological Interactions :
- De Kruif et al. (1991) studied the formation of indole oligomers and their effect on enzyme induction, suggesting applications in biochemical research and drug discovery (De Kruif et al., 1991).
Hydrogen Storage Systems :
- Singh et al. (2016) explored the use of formic acid as a renewable chemical hydrogen storage material, indicating potential applications in energy storage and renewable energy systems (Singh et al., 2016).
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These changes can lead to a variety of biological effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
3-formyl-4,6-dimethoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-6-3-8-10(9(4-6)18-2)7(5-14)11(13-8)12(15)16/h3-5,13H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOVWZNCYZWVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=C(N2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B2824657.png)
![4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2824658.png)
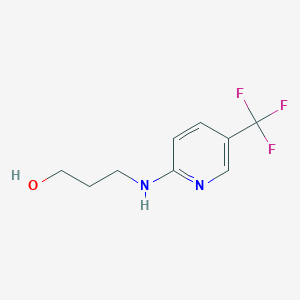
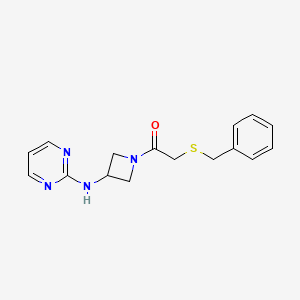
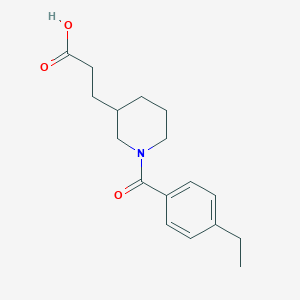
![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)
![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)
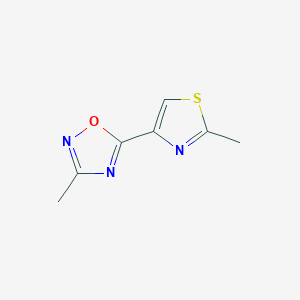
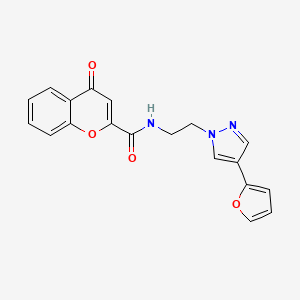
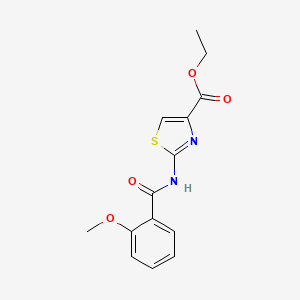
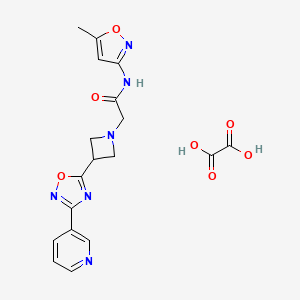
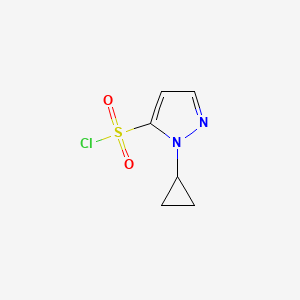
![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)
